molecular formula C5H13NO B13549485 (R)-3-Aminopentan-1-ol

(R)-3-Aminopentan-1-ol

Katalognummer: B13549485
Molekulargewicht: 103.16 g/mol
InChI-Schlüssel: GMQNGMZJGKHTIA-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-aminopentan-1-ol is an organic compound with the molecular formula C5H13NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on the third carbon of a pentane chain. The (3R) designation indicates the specific spatial configuration of the molecule, which is important for its chemical behavior and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-aminopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3R)-3-aminopentan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Another method involves the asymmetric hydrogenation of a suitable precursor, such as (3R)-3-aminopent-2-en-1-ol, using a chiral catalyst. This method ensures the selective formation of the (3R) enantiomer.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-aminopentan-1-ol may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of ketones or imines using specific reductases can provide an efficient and environmentally friendly route to this compound. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-aminopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to form an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: H2 with Pd/C, NaBH4, or LiAlH4.

    Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.

Major Products

    Oxidation: (3R)-3-aminopentan-2-one or (3R)-3-aminopentanal.

    Reduction: (3R)-3-aminopentane.

    Substitution: (3R)-3-chloropentan-1-ol or (3R)-3-bromopentan-1-ol.

Wissenschaftliche Forschungsanwendungen

(3R)-3-aminopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate for enzymatic reactions.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Wirkmechanismus

The mechanism of action of (3R)-3-aminopentan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate, binding to the active site of an enzyme and undergoing a chemical transformation. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions with the enzyme’s active site, facilitating the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-3-aminopentan-1-ol: The enantiomer of (3R)-3-aminopentan-1-ol with opposite spatial configuration.

    3-aminopentane: Lacks the hydroxyl group, making it less versatile in chemical reactions.

    3-hydroxypentan-1-amine: Similar structure but with the amino and hydroxyl groups on different carbons.

Uniqueness

(3R)-3-aminopentan-1-ol is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties. Its dual functional groups (amino and hydroxyl) allow for diverse chemical reactivity and interactions, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C5H13NO

Molekulargewicht

103.16 g/mol

IUPAC-Name

(3R)-3-aminopentan-1-ol

InChI

InChI=1S/C5H13NO/c1-2-5(6)3-4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1

InChI-Schlüssel

GMQNGMZJGKHTIA-RXMQYKEDSA-N

Isomerische SMILES

CC[C@H](CCO)N

Kanonische SMILES

CCC(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.